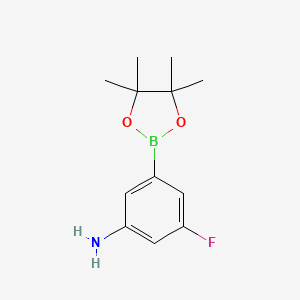

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

Propriétés

IUPAC Name |

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRPRRMKMAREJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501163632 | |

| Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710348-95-1 | |

| Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=710348-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of interest due to its potential applications in medicinal chemistry and drug development. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHBFON |

| Molecular Weight | 301.142 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 432.6 ± 45.0 °C |

| Flash Point | 215.5 ± 28.7 °C |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit activity against various bacterial strains and cancer cells.

Antimicrobial Activity

Recent investigations have shown that derivatives of this compound possess antimicrobial properties. For instance:

- Activity against MRSA : Some derivatives demonstrated weak activity against multidrug-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .

- Mycobacterial Inhibition : The compound also exhibited notable efficacy against Mycobacterium abscessus and Mycobacterium smegmatis .

Anticancer Properties

The potential anticancer effects have been explored in various studies:

- Cell Proliferation Inhibition : The compound showed significant inhibitory effects on cell proliferation in certain cancer cell lines. For example, it displayed an IC value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells while showing a much lesser effect on non-cancerous MCF10A cells .

- Metastasis Inhibition : In vivo studies indicated that treatment with this compound inhibited lung metastasis in TNBC models more effectively than known treatments like TAE226 .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Tuberculosis : A derivative exhibited potent activity against both H37Ra and H37Rv strains of tuberculosis with MIC values between 0.5 to 1.0 μg/mL. The pharmacokinetic profile showed moderate exposure and acceptable toxicity at high doses .

- Influenza Virus Reduction : Another study demonstrated that a related compound significantly reduced viral load in a mouse model infected with influenza A virus, indicating its potential as an antiviral agent .

Safety and Toxicity

Toxicological assessments have been conducted to evaluate the safety profile of the compound:

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variation on the Aniline Nitrogen

N-Methyl Derivative

The N-methyl analog, 3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 2121512-12-5), replaces the aniline hydrogen with a methyl group, resulting in the formula C₁₃H₁₉BFNO₂ (MW: 249.12 g/mol). This substitution increases steric hindrance and reduces nucleophilicity at the nitrogen. The compound exhibits enhanced hazards (H315, H319, H335: skin/eye/respiratory irritation) compared to the parent molecule, likely due to increased lipophilicity .

N,N-Dimethylamino Derivatives

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 267221-88-5) features a dimethylamino group at the para position. However, this derivative was synthesized with a moderate yield of 54% from bromoarenes, suggesting sensitivity to steric and electronic effects during catalysis .

Halogen Substitution on the Aromatic Ring

Chloro-Substituted Analogs

- 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1269233-11-5) replaces fluorine with chlorine.

- 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 863578-21-6) demonstrates how halogen position affects reactivity. Ortho-substitution may sterically hinder the boronate group, impacting catalytic efficiency .

Difluoro-Substituted Analogs

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 939968-08-8) introduces two fluorine atoms, further deactivating the ring. Such derivatives are valuable in designing rigid, electron-deficient biaryl systems for pharmaceutical applications .

Heterocyclic Analogs

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine replaces the benzene ring with pyridine (MW: 251.10 g/mol). This compound is classified as an irritant (Xi) with a higher water hazard (WGK Germany: 3) .

Protected Derivatives

tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (CAS: Not specified) incorporates a carbamate protecting group, improving solubility in nonpolar solvents. Yields for this derivative were 32% (from chloroarenes) and 65% (from bromoarenes), highlighting the influence of leaving-group ability in cross-coupling reactions .

Key Data Comparison

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Hazards | Storage Conditions |

|---|---|---|---|---|---|

| Target Compound | 710348-95-1 | C₁₂H₁₇BFNO₂ | 237.08 | H302 | 2–8°C, inert, dark |

| N-Methyl Analog | 2121512-12-5 | C₁₃H₁₉BFNO₂ | 249.12 | H315, H319, H335 | 2–8°C |

| 3-Chloro Analog | 1269233-11-5 | C₁₂H₁₇BClNO₂ | 252.54 | Not specified | RT |

| Pyridine Analog | N/A | C₁₂H₁₅BFNO₂ | 251.10 | Xi | RT |

| N,N-Dimethylamino Analog | 267221-88-5 | C₁₄H₂₁BNO₂ | 246.14 | Not specified | RT |

Méthodes De Préparation

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) Method

This is the most commonly employed synthetic route to prepare boronic esters such as 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

- Starting Materials: Halogenated fluoroaniline derivatives (e.g., 4-iodoaniline or 4-bromoaniline) and bis(pinacolato)diboron (B2Pin2).

- Catalyst: Palladium complexes such as chloro-(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)palladium(II) or Pd(OAc)2 with ligands like XPhos or SPhos.

- Base: Potassium carbonate or potassium acetate.

- Solvent: Mixtures of ethanol and water or acetonitrile.

- Temperature: Typically 80°C.

- Reaction Time: 6 to 12 hours.

$$

\text{3-fluoro-5-halogenated aniline} + \text{B}2\text{Pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst, 80°C}} \text{this compound}

$$

- A mixture of the halogenated aniline (e.g., 4-iodoaniline), bis(pinacolato)diboron, base (K2CO3), and palladium catalyst is stirred in ethanol/water at 80°C for 6 hours.

- After completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

- The organic layer is washed, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

- Purification is achieved by flash column chromatography using 50% ethyl acetate in heptanes as eluent.

- Yields reported are moderate to good, typically around 54% for bromoarenes and somewhat lower for chloroarenes (~32%) due to differences in oxidative addition kinetics.

Yields and Conditions Summary:

| Parameter | Value/Condition |

|---|---|

| Catalyst | Pd complexes (e.g., XPhos Pd G2, Pd(OAc)2) |

| Base | K2CO3, KOAc |

| Solvent | Ethanol/water or EtCN |

| Temperature | 80°C |

| Reaction Time | 6–12 hours |

| Typical Yield | 32–54% (higher with bromoarenes) |

| Purification | Flash chromatography (50% EtOAc in heptanes) |

- LCMS confirms molecular ion peak at m/z corresponding to [M+H]+.

- NMR (1H, 13C) spectroscopy verifies substitution pattern and purity.

- High-resolution mass spectrometry (HRMS) confirms molecular weight.

Halogen-Metal Exchange Followed by Boronation

An alternative preparation involves halogen-metal exchange on halogenated anilines followed by reaction with boron reagents.

- Starting Material: Halogenated fluoroaniline (e.g., 4-bromo-3-fluoroaniline).

- Reagent: n-Butyllithium (n-BuLi) for metalation.

- Electrophile: Pinacolborane or pinacolboronate esters to introduce the boronate group.

- Temperature: Low temperatures, typically -78°C to 0°C.

- Reaction Time: Several hours, followed by work-up and purification.

- The halogenated aniline is treated with n-BuLi at -78°C to form the aryllithium intermediate.

- Pinacolboronate ester or a boron electrophile is added to trap the aryllithium species, forming the boronic ester.

- The reaction mixture is quenched and worked up, often involving azeotropic drying and crystallization.

- Yields can be high; for example, 78% yield was reported for N-[3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-phenyl]-acetamide, a related boronic ester derivative.

Fluorination and Boronation Sequential Approach

In some methods, fluorination of aniline derivatives is performed prior to boronation, or vice versa, depending on the substrate availability.

- Fluorinated anilines can be prepared or purchased.

- Boronation is then introduced via palladium-catalyzed cross-coupling or metalation-boron trapping.

- This approach allows for positional control of the fluorine and boronate groups.

Notes on Optimization and Reaction Mechanism

- The fluorine substituent at the meta position relative to the boronate ester increases the electrophilicity of the aromatic ring, facilitating transmetalation in Suzuki-Miyaura coupling.

- The presence of the amino group requires careful choice of reaction conditions to avoid side reactions or catalyst poisoning.

- Ligands such as XPhos or SPhos enhance catalyst stability and reaction efficiency.

- Bases like potassium carbonate or potassium acetate are chosen to optimize reaction rates and yields.

- Purification typically involves silica gel chromatography; crystallization may be used for derivatives.

Data Table Summarizing Key Preparation Parameters

| Method | Starting Materials | Catalyst/System | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | 3-fluoro-5-halogenated aniline + B2Pin2 | Pd complex (XPhos Pd G2, Pd(OAc)2 + SPhos) | 80°C, 6-12 h, EtOH/H2O or EtCN | 32-54 | Higher yield with bromoarenes |

| Halogen-Metal Exchange + Boronation | 3-fluoro-5-bromoaniline + n-BuLi + boron electrophile | n-BuLi metalation, then boronation | -78°C to 0°C, several hours | ~78 | Requires low temperature, careful handling |

| Sequential Fluorination/Boronation | Fluorinated aniline derivatives | Pd catalysis or metalation-boron trapping | Variable | Variable | Allows positional control |

Summary of Research Findings

- The palladium-catalyzed Suzuki-Miyaura cross-coupling method is the most widely used and reliable approach for synthesizing this compound, offering moderate to good yields.

- Optimization of catalyst, ligand, base, and solvent is crucial to maximize yield and purity.

- Halogen-metal exchange followed by boronation is an effective alternative, particularly when high regioselectivity and yield are required, though it involves more sensitive reagents and lower temperatures.

- Fluorine substitution influences the electronic properties and reactivity of the compound, enhancing its utility in cross-coupling reactions.

- Characterization by NMR, LCMS, and HRMS is essential to confirm the structure and purity of the product.

Q & A

Q. Catalyst Selection Table :

| Catalyst System | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄/K₂CO₃ | Toluene/EtOH | 110°C | 85–98% | |

| Pd(dppf)Cl₂/B₂pin₂ | Dioxane | 80–100°C | 70–90% |

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

Critical analytical techniques include:

- NMR Spectroscopy :

- ¹H/¹³C NMR confirms substitution patterns and boronic ester integration. For example, the aniline NH₂ protons typically appear as a broad singlet at δ 5.2–5.5 ppm, while the dioxaborolane protons resonate as singlets at δ 1.3 ppm .

- ¹⁹F NMR (if applicable) verifies fluorine substitution (e.g., δ -129 ppm in CDCl₃) .

- LCMS/HPLC : Monitors reaction progress and purity (e.g., retention time ~0.99 minutes under SQD-AA05 conditions) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry; bond lengths (B–O ~1.36 Å) and angles confirm boronic ester geometry .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Refrigerate (2–8°C) under inert atmosphere (argon/nitrogen) to prevent boronic ester hydrolysis .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid heat/sparks due to potential flammability .

- Waste Disposal : Quench with excess water, neutralize to pH 7, and dispose via approved hazardous waste channels .

Advanced: How can researchers resolve contradictions in NMR data during structural characterization?

Methodological Answer:

Contradictions (e.g., unexpected splitting or shifts) may arise from:

- Dynamic Exchange : Aniline NH₂ protons may exhibit variable broadening due to hydrogen bonding; use D₂O shake tests or low-temperature NMR to suppress exchange effects .

- Regioisomeric Impurities : Compare experimental ¹³C NMR shifts with DFT-calculated values or reference X-ray data (e.g., C–B bond distances in crystal structures) .

- Boronic Ester Hydrolysis : Detect free boronic acid (δ ~7 ppm in ¹¹B NMR) and repurify via silica gel chromatography (ethyl acetate/petroleum ether gradients) .

Advanced: What strategies improve reaction yields in cross-coupling applications of this boronic ester?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Test Pd(OAc)₂ with SPhos or RuPhos ligands for electron-deficient aryl partners .

- Solvent Optimization : Use mixed solvents (e.g., THF/H₂O) to balance solubility and reactivity.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 3 hours conventionally) while maintaining yields >90% .

Q. Yield Optimization Table :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, 110°C, 3h | 98 | >99 | |

| Microwave, 120°C, 0.5h | 95 | 98 |

Advanced: How does the electronic nature of the substituents influence the compound’s reactivity in electrophotocatalysis?

Methodological Answer:

The electron-withdrawing fluorine and electron-donating aniline groups create a polarized aryl system, enhancing:

Q. Electronic Effects Table :

| Substituent | σ (Hammett) | Impact on Reactivity |

|---|---|---|

| -F (meta) | +0.34 | Stabilizes intermediates |

| -NH₂ | -0.66 | Enhances nucleophilicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.